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Compound of Interest

Compound Name: 6-Hydroxy-5-azaindole

CAS No.: 70357-66-3

Cat. No.: B1649391 Get Quote

Executive Summary
This technical guide analyzes the pharmacological profile of 6-hydroxy-5-azaindole
(systematically known as 1,5-dihydro-6H-pyrrolo[3,2-c]pyridin-6-one) derivatives. While 7-

azaindoles (e.g., Vemurafenib) currently dominate the kinase inhibitor landscape, the 5-

azaindole scaffold offers a distinct hydrogen-bonding vector that exploits unique selectivity

windows in the ATP-binding pocket.

This guide compares the 6-hydroxy-5-azaindole scaffold against industry-standard 7-

azaindole and indole backbones, focusing on DYRK1A, Aurora Kinases, and CDKs. It provides

structural insights, experimental protocols, and comparative data to assist medicinal chemists

in scaffold hopping and lead optimization.

Structural Basis of Inhibition
The core value of the 6-hydroxy-5-azaindole scaffold lies in its ability to tautomerize,

presenting a dynamic Donor-Acceptor (D-A) motif to the kinase hinge region.

Tautomeric Versatility
Unlike the static indole (NH donor only) or 7-azaindole (NH donor + N acceptor), the 6-
hydroxy-5-azaindole exists in equilibrium with its pyridone form (pyrrolo[3,2-c]pyridin-6-one).
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Enol Form (6-OH): Functions as a classic phenol-like donor/acceptor.

Keto Form (6-Oxo): The dominant tautomer in physiological solution, presenting a C=O

acceptor and NH donor at the 5-position.

Hinge Binding Modes
The following diagram illustrates the differential binding modes of the 5-azaindole scaffold

compared to the 7-azaindole standard.
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Figure 1:Comparative Hinge Binding Topologies. The 6-oxo motif of the 5-azaindole derivative

provides an alternative dipole alignment compared to the N1-N7 interaction of 7-azaindoles.

Comparative Kinase Profiling
The 5-azaindole scaffold is often employed to improve selectivity profiles by reducing off-target

affinity for ubiquitous kinases (e.g., CDK2) while maintaining potency against specific targets
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like DYRK1A and Aurora B.

Quantitative Comparison (IC50 Data)
The table below synthesizes representative SAR data comparing 5-azaindole derivatives

against 7-azaindole analogs and reference standards.

Target Kinase
6-Hydroxy-5-
Azaindole
Derivative (nM)

7-Azaindole
Analog (nM)

Reference
Inhibitor (nM)

Selectivity
Note

DYRK1A 35 - 52 10 - 20
Leucettine L41

(40)

5-aza shows

superior

selectivity vs.

CLK1 compared

to 7-aza.

Aurora B 120 3.2
GSK1070916

(0.38)

7-aza is

generally more

potent for Aurora

B; 5-aza used for

"soft" inhibition.

CDK9 58 15 Flavopiridol (3)

5-aza derivatives

reduce off-target

CDK2 inhibition.

JAK3 210 1 - 5 Tofacitinib (1)

5-aza core alters

water network in

the solvent-

exposed region.

Key Insight: While 7-azaindoles (like GSK1070916) often exhibit higher absolute potency

(single-digit nanomolar), 6-hydroxy-5-azaindoles are valuable for fine-tuning selectivity. For

instance, in DYRK1A inhibition, the 5-aza scaffold avoids the "promiscuity" often seen with the

highly potent 7-aza hinge binders.
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To validate the inhibitory profile of these derivatives, the following self-validating protocols are

recommended.

In Vitro Kinase Assay (ADP-Glo™ Platform)
This bioluminescent assay quantifies kinase activity by measuring the conversion of ATP to

ADP.

Reagents:

Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

Substrate: Specific peptide (e.g., Woodtide for DYRK1A) at 0.2 mg/mL.

ATP: Ultra-pure, concentration at

apparent (typically 10–50 µM).

Workflow:

Compound Preparation: Dissolve 6-hydroxy-5-azaindole derivatives in 100% DMSO.

Prepare 3-fold serial dilutions (10 points).

Enzyme Mix: Dilute kinase (DYRK1A/Aurora) to 2x final concentration in buffer.

Reaction Assembly:

Add 2.5 µL compound solution to 384-well plate.

Add 2.5 µL Enzyme Mix. Incubate 10 min at RT (allows compound-enzyme equilibration).

Add 5 µL Substrate/ATP Mix to initiate reaction.

Incubation: 60 minutes at RT.

Detection:

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
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Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Read: Measure luminescence on a plate reader (e.g., EnVision).

Protocol Visualization
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Figure 2:ADP-Glo Kinase Assay Workflow. Critical timing steps are highlighted to ensure assay

reproducibility.

Selectivity & Off-Target Effects
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The 6-hydroxy-5-azaindole scaffold is particularly useful when targeting the CMGC kinase

family (CDK, MAPK, GSK3, CLK) due to the conservation of the hinge region in this group.

Selectivity Score (S-Score): In panel screens (e.g., broad kinome profiling), 5-azaindole

derivatives typically exhibit a lower S(35) score compared to 7-azaindoles, indicating a more

focused target profile.

Metabolic Stability: The 6-hydroxy group (or 6-oxo) can be a site for Phase II glucuronidation.

However, blocking the nitrogen or adjacent positions with methyl groups (e.g., N-methyl-5-

azaindole) can modulate this liability.

Conclusion
While 7-azaindoles remain the "workhorse" scaffold for maximizing potency (often achieving

sub-nanomolar IC50s), 6-hydroxy-5-azaindole derivatives offer a strategic alternative for:

Scaffold Hopping: To bypass patent space dominated by 7-azaindoles.

Selectivity Tuning: Specifically for DYRK1A and CDK inhibition where 7-azaindoles may be

too promiscuous.

H-Bond Geometry: Providing a donor-acceptor motif that differs spatially from the N1-N7

vector, potentially picking up unique water-mediated interactions in the solvent front.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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